Cas no 2034470-38-5 (3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide)

3-Fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is a fluorinated small-molecule compound featuring a benzamide core linked to a fluoropyrimidine-substituted piperidine moiety. Its structural design incorporates dual fluorine substitutions, enhancing metabolic stability and binding affinity in biological systems. The compound's piperidine scaffold contributes to improved solubility and conformational flexibility, while the fluoropyrimidine group may facilitate interactions with target enzymes or receptors. This molecule is of interest in medicinal chemistry research, particularly for applications requiring selective modulation of protein targets. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for preclinical studies. The compound's physicochemical properties suggest potential utility in developing pharmacologically active agents.
3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide structure
2034470-38-5 structure
商品名:3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
CAS番号:2034470-38-5
MF:C17H18F2N4O
メガワット:332.347830295563
CID:6398885
PubChem ID:91814079

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide 化学的及び物理的性質

名前と識別子

    • 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
    • F6454-1073
    • 3-fluoro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
    • AKOS026688467
    • 2034470-38-5
    • 3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
    • インチ: 1S/C17H18F2N4O/c18-14-3-1-2-13(8-14)16(24)20-9-12-4-6-23(7-5-12)17-21-10-15(19)11-22-17/h1-3,8,10-12H,4-7,9H2,(H,20,24)
    • InChIKey: BXWYNRUOKIHOLF-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCN(C2=NC=C(F)C=N2)CC1)(=O)C1=CC=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 332.14486753g/mol
  • どういたいしつりょう: 332.14486753g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6454-1073-3mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6454-1073-1mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6454-1073-10μmol
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6454-1073-2μmol
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6454-1073-2mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6454-1073-40mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
40mg
$210.0 2023-05-20
Life Chemicals
F6454-1073-20μmol
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6454-1073-4mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6454-1073-5μmol
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6454-1073-5mg
3-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
2034470-38-5 90%+
5mg
$103.5 2023-05-20

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide 関連文献

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamideに関する追加情報

Introduction to 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide (CAS No. 2034470-38-5)

3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide, identified by its CAS number 2034470-38-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure with multiple functional groups, has garnered attention for its potential applications in drug discovery and development. The presence of a fluoropyrimidine moiety and a piperidine ring system suggests unique chemical and biological properties that make it a promising candidate for further investigation.

The compound's structure incorporates several key elements that contribute to its pharmacological relevance. The benzamide moiety is a well-known pharmacophore found in numerous therapeutic agents, often contributing to binding affinity and selectivity. Additionally, the 5-fluoropyrimidin-2-yl substituent introduces fluorine atoms, which are frequently employed in medicinal chemistry to enhance metabolic stability, binding interactions, and overall bioavailability. The piperidine ring further complicates the molecule's interactions with biological targets, potentially modulating activity and selectivity.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide exhibits structural features that make it a candidate for interfering with PPIs, which are often implicated in various diseases, including cancer and inflammatory disorders. The combination of the benzamide and piperidine moieties may facilitate binding to specific protein surfaces, thereby disrupting aberrant signaling pathways.

Recent studies have highlighted the importance of fluorinated pyrimidines in the development of antiviral and anticancer agents. The 5-fluoropyrimidin-2-yl group in 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide could play a crucial role in mediating interactions with viral enzymes or cancer-related proteins. This moiety has been shown to enhance binding affinity and reduce susceptibility to metabolic degradation, making it an attractive feature for drug design.

The piperidine ring system is another critical component of this compound that may contribute to its pharmacological activity. Piperidine derivatives are known for their ability to modulate central nervous system (CNS) receptors and enzymes. The specific arrangement of atoms within the piperidine ring in 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide could influence its ability to interact with biological targets, potentially leading to novel therapeutic effects.

In vitro studies have begun to explore the biological activity of 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. The benzamide moiety, in particular, has been identified as a key interaction point with target proteins, contributing to the compound's binding affinity.

The synthesis of 3-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]benzamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving the desired molecular architecture.

The potential therapeutic applications of 3-fluoro-N-[[(1-(5-fluoropyrimidin)-2-yloxy)piperidi]]methyl]benzamide are broad and exciting. Its structural features suggest that it could be developed into a novel therapeutic agent targeting various diseases. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The role of computational chemistry in the design and optimization of such compounds cannot be overstated. Molecular modeling techniques have been employed to predict how 3-fluoro-N-[[(1-(5-fluoropyrimidinyloxy)piperidi]]methyl]benzamide interacts with biological targets at the atomic level. These insights have guided synthetic efforts and helped identify potential lead compounds for further development.

In conclusion, 3-fluoro-N-[[(1-(5-fluoropyrimidinyloxy)piperidi]]methyl]benzamide (CAS No. 2034470_38_5) is a structurally complex and pharmacologically promising compound. Its unique combination of functional groups makes it a valuable candidate for drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this molecule, it holds great potential for contributing to advancements in medicine.

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